3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a trifluoromethyl group, a quinoxaline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a pyrrolidine derivative under basic conditions. Finally, the trifluoromethyl group is incorporated through a fluorination reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the fluorination step and continuous flow reactors for the nucleophilic substitution step. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline moiety can bind to DNA or proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-propene: A simpler compound with a trifluoromethyl group but lacking the quinoxaline and pyrrolidine moieties.
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups.
Uniqueness
3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to the combination of its trifluoromethyl group, quinoxaline moiety, and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)7-14(22)21-6-5-10(9-21)23-13-8-19-11-3-1-2-4-12(11)20-13/h1-4,8,10H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCJXJFKMDSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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